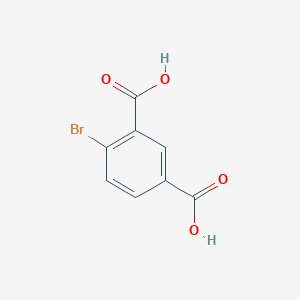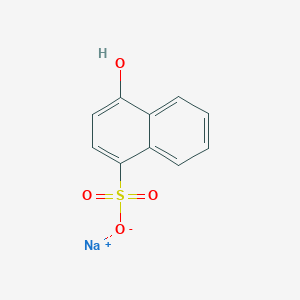
5-溴吲哚氧基二乙酸酯
描述
1-Acetyl-5-bromo-1H-indol-3-yl acetate, also known as 1-Acetyl-5-bromo-1H-indol-3-yl acetate, is a useful research compound. Its molecular formula is C12H10BrNO3 and its molecular weight is 296.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Acetyl-5-bromo-1H-indol-3-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetyl-5-bromo-1H-indol-3-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 应用:
- 报告基因系统: 它作为β-半乳糖苷酶的底物,β-半乳糖苷酶是分子生物学实验中常用的报告酶。 在被β-半乳糖苷酶切割后,它会产生蓝色沉淀,从而使基因表达可视化 .
酶底物和组织化学研究
细胞活力测定和报告系统
基因表达研究中的β-半乳糖苷酶测定
微生物学应用
化学合成和衍生物
摄影显影剂和成像技术
总之,5-溴吲哚氧基二乙酸酯在研究中发挥着多方面作用,涵盖酶研究、基因表达分析、微生物学、化学合成和成像。其多功能性使其成为跨学科科学家的宝贵工具。 如果您需要更多细节或有任何其他问题,请随时询问!😊
作用机制
Target of Action
5-Bromoindoxyl diacetate, also known as 3-Acetoxy-1-acetyl-5-bromo-indole or 1-Acetyl-5-bromo-1H-indol-3-yl acetate, is primarily used as a substrate for esterases . Esterases are enzymes that catalyze the hydrolysis of ester bonds, playing a crucial role in various biological processes including drug metabolism, signal transduction, and cell regulation .
Mode of Action
The compound interacts with esterases, undergoing hydrolysis to produce 5-bromoindoxyl and acetic acid . The 5-bromoindoxyl can then be further metabolized or interact with other molecules within the cell .
Biochemical Pathways
The primary biochemical pathway affected by 5-Bromoindoxyl diacetate is the esterase-catalyzed hydrolysis pathway . The downstream effects of this pathway can vary depending on the specific esterase involved and the cellular context. The production of 5-bromoindoxyl and acetic acid can influence various cellular processes, including energy metabolism and signal transduction .
Pharmacokinetics
Given its use as an esterase substrate, it is likely that the compound is rapidly metabolized in tissues expressing these enzymes .
Result of Action
The hydrolysis of 5-Bromoindoxyl diacetate by esterases results in the production of 5-bromoindoxyl and acetic acid . These molecules can have various effects at the molecular and cellular levels, potentially influencing energy metabolism, signal transduction, and other cellular processes .
Action Environment
The action of 5-Bromoindoxyl diacetate is likely influenced by various environmental factors. For example, the activity of esterases can be affected by factors such as pH, temperature, and the presence of other molecules . Additionally, the stability of 5-Bromoindoxyl diacetate may be influenced by factors such as temperature and light exposure .
生化分析
Biochemical Properties
5-Bromoindoxyl diacetate plays a significant role in biochemical reactions, particularly as a substrate for the assay of insect esterases . It interacts with various enzymes, proteins, and other biomolecules, primarily through esterase activity .
Cellular Effects
The effects of 5-Bromoindoxyl diacetate on cells and cellular processes are primarily related to its role as an esterase substrate. It has been used to investigate the activity of non-specific esterase in the matrix of developing bovine enamel . It has also been used in histochemical studies of the nonspecific esterase of mouse epididymis .
Molecular Mechanism
The molecular mechanism of action of 5-Bromoindoxyl diacetate is primarily related to its role as an esterase substrate. It exerts its effects at the molecular level through enzyme activation, particularly of esterases .
Temporal Effects in Laboratory Settings
It is known that it is used in staining procedures for the frozen sections of muscle fixed in buffered formaldehyde .
属性
IUPAC Name |
(1-acetyl-5-bromoindol-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-7(15)14-6-12(17-8(2)16)10-5-9(13)3-4-11(10)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRIDJAGAYGJCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)Br)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187292 | |
| Record name | N-Acetyl-5-bromoindolyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33588-54-4 | |
| Record name | 1-[3-(Acetyloxy)-5-bromo-1H-indol-1-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33588-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-5-bromoindolyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033588544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-5-bromoindolyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-5-bromoindolyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.880 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYL-5-BROMOINDOLYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NPN899838 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] dihydrogen phosphate](/img/structure/B146021.png)
![1-Oxaspiro[3.5]nonan-2-one, 3-methylene-](/img/structure/B146025.png)




![S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B146036.png)


![4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine](/img/structure/B146040.png)


